Erigeside I - 224824-74-2

Erigeside I

Catalog Number: EVT-1210607
CAS Number: 224824-74-2
Molecular Formula: C20H20O11
Molecular Weight: 436.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Erigeside I (1-O-[3-(4H-pyranoneyl)]6-O-caffeoyl-β-D-glucopyranoside) is a naturally occurring glycoside. [] It was first isolated from Erigeron breviscapus, a traditional Chinese medicinal plant. [, ] Erigeside I belongs to the class of phenylpropanoid glycosides, characterized by a glucose moiety linked to a phenylpropane unit. [] It is a subject of scientific interest due to its potential biological activities. [, ]

Synthesis Analysis

The synthesis of Erigeside I has been achieved through a multi-step process starting from furfuryl alcohol. [] The key steps involve:

  • Formation of 3-Hydroxy-4-pyranone: Furfuryl alcohol is converted to 3-Hydroxy-4-pyranone. []
  • Glucosidation: 3-Hydroxy-4-pyranone is then subjected to glucosidation, attaching a glucose molecule to its structure. []
  • Caffeoylation: The glucose moiety is then caffeoylated, introducing a caffeoyl group to the molecule. []
  • Deprotection: Finally, protecting groups used during the synthesis are removed to yield Erigeside I. []

This synthetic approach utilizes ethyl chloroformate to protect hydroxyl groups in caffeic acid and NH3CH3OH for deprotecting the carboethoxyl group in an intermediate compound. []

Molecular Structure Analysis
  • Glycosyl moiety: A β-D-glucopyranoside unit forms the core structure. []
  • 4H-Pyranone ring: A 4H-pyranone ring is attached to the glucose moiety at the 1' position. []
  • Caffeoyl group: A caffeoyl group is attached to the glucose moiety at the 6' position. []

This structure has been confirmed through spectroscopic analyses including mass spectrometry and nuclear magnetic resonance (NMR). []

Applications

Erigeside I has shown potential in preclinical studies for its antioxidant properties. [] It was identified as one of the active compounds responsible for the free radical scavenging activity of Erigeron breviscapus extracts. []

γ-Pyranone-3-O-beta-D-[6'-(4''-hydroxy-3'',5''-dimethyoxybenzoyl)]-glucopyranoside (Erigereside D)

  • Compound Description: Erigereside D is a glycoside isolated from Erigeron breviscapus, alongside Erigeside I and other known compounds. []
  • Relevance: Both Erigereside D and Erigeside I are glycosides found within the same plant, Erigeron breviscapus. This suggests structural similarities and potential shared biosynthetic pathways. []

Erigereside A

  • Compound Description: Erigereside A is a glycoside isolated from Erigeron breviscapus. []
  • Relevance: Erigereside A is found alongside Erigeside I in Erigeron breviscapus, suggesting structural similarities and potential shared biosynthetic pathways. []

Erigereside B

  • Compound Description: Erigereside B is a glycoside isolated from Erigeron breviscapus. []
  • Relevance: Erigereside B is another glycoside present alongside Erigeside I in Erigeron breviscapus, suggesting structural similarities and potential shared biosynthetic pathways. []

Erigereside II

  • Compound Description: Erigereside II is a glycoside isolated from Erigeron breviscapus. []
  • Relevance: Similar to other Erigeresides, Erigereside II is found alongside Erigeside I in Erigeron breviscapus, suggesting structural similarities and potential shared biosynthetic pathways. []

3-Hydroxy-4-pyranone

  • Compound Description: 3-Hydroxy-4-pyranone is a chemical compound used in the synthesis of Erigeside I. []
  • Relevance: This compound serves as a key building block in the synthesis of Erigeside I. []

Chlorogenic acid

  • Compound Description: Chlorogenic acid is one of the ten constituents found in Deng-Zhan-Xi-Xin injection, a traditional Chinese medicine. []
  • Relevance: While structurally distinct from Erigeside I, chlorogenic acid is investigated alongside it for its pharmacokinetic properties in a rat model, highlighting their shared therapeutic context. []

1,3-O-Dicaffeoylquinic acid

  • Compound Description: 1,3-O-Dicaffeoylquinic acid is another constituent identified in Deng-Zhan-Xi-Xin injection. []
  • Relevance: Similar to chlorogenic acid, 1,3-O-Dicaffeoylquinic acid, while structurally different from Erigeside I, shares a therapeutic context and is studied for its pharmacokinetic properties alongside it. []

Isochlorogenic acid A

  • Compound Description: Isochlorogenic acid A is a constituent of Deng-Zhan-Xi-Xin injection. []
  • Relevance: Like the previous two compounds, Isochlorogenic acid A is studied for its pharmacokinetic properties alongside Erigeside I within the context of Deng-Zhan-Xi-Xin injection, despite structural differences. []

Neochlorogenic acid

  • Compound Description: Neochlorogenic acid is a constituent of Deng-Zhan-Xi-Xin injection. []
  • Relevance: Studied alongside Erigeside I in the context of Deng-Zhan-Xi-Xin injection, Neochlorogenic acid, while structurally distinct, shares a therapeutic context and is investigated for its pharmacokinetic properties. []

Cryptochlorogenic acid

  • Compound Description: Cryptochlorogenic acid is identified as a constituent of Deng-Zhan-Xi-Xin injection. []
  • Relevance: Despite structural differences from Erigeside I, Cryptochlorogenic acid is studied alongside it for its pharmacokinetic properties as a constituent of Deng-Zhan-Xi-Xin injection, indicating a shared therapeutic context. []

Apigenin-7-O-glucuronide

  • Compound Description: Apigenin-7-O-glucuronide is a constituent of Deng-Zhan-Xi-Xin injection. []
  • Relevance: Like other constituents in Deng-Zhan-Xi-Xin injection, Apigenin-7-O-glucuronide, though structurally different from Erigeside I, is investigated for its pharmacokinetic properties in the same study, indicating a shared therapeutic context. []

Scutellarin

  • Compound Description: Scutellarin is a constituent found in Deng-Zhan-Xi-Xin injection and Erigeron breviscapus. It exhibits free radical scavenging activity. [, , ]
  • Relevance: Scutellarin, while structurally distinct from Erigeside I, is investigated alongside it in two different research contexts: as a constituent of Deng-Zhan-Xi-Xin injection and for its free radical scavenging properties. This suggests potential overlapping therapeutic applications. [, , ]

Isochlorogenic acid B

  • Compound Description: Isochlorogenic acid B is a constituent of Deng-Zhan-Xi-Xin injection. []
  • Relevance: Similar to other constituents in Deng-Zhan-Xi-Xin injection, Isochlorogenic acid B, despite structural differences from Erigeside I, is investigated for its pharmacokinetic properties within the same study, highlighting a shared therapeutic context. []

Isochlorogenic acid C

  • Compound Description: Isochlorogenic acid C is a constituent of Deng-Zhan-Xi-Xin injection. []
  • Relevance: Like other constituents in Deng-Zhan-Xi-Xin injection, Isochlorogenic acid C, while structurally distinct from Erigeside I, is investigated for its pharmacokinetic properties in the same study, indicating a shared therapeutic context. []

4-O-Caffeoylquinic acid (4-CQA)

  • Compound Description: 4-O-Caffeoylquinic acid is a compound identified in Erigeron breviscapus that exhibits free radical scavenging activity. []
  • Relevance: While structurally different from Erigeside I, 4-O-Caffeoylquinic acid is notable for its presence in Erigeron breviscapus and its shared free radical scavenging activity, suggesting potential overlapping therapeutic applications. []

9-Caffeoyl-2,7-anhydro-2-octulosonic acid (9-COA)

  • Compound Description: 9-Caffeoyl-2,7-anhydro-2-octulosonic acid is another compound found in Erigeron breviscapus with free radical scavenging properties. []
  • Relevance: Despite structural differences from Erigeside I, 9-Caffeoyl-2,7-anhydro-2-octulosonic acid's presence in Erigeron breviscapus and its free radical scavenging activity suggest potential overlapping therapeutic applications. []

3-Caffeoyl-2,7-anhydro-3-deoxy-2-octulopyranosonic acid (3-CDOA)

  • Compound Description: 3-Caffeoyl-2,7-anhydro-3-deoxy-2-octulopyranosonic acid is a compound identified in Erigeron breviscapus that exhibits free radical scavenging activity. []
  • Relevance: Similar to other compounds in Erigeron breviscapus, 3-Caffeoyl-2,7-anhydro-3-deoxy-2-octulopyranosonic acid, though structurally different from Erigeside I, is notable for its free radical scavenging activity, suggesting potential overlapping therapeutic applications. []

Quercetin-3-O-glucuronide

  • Compound Description: Quercetin-3-O-glucuronide is identified in Erigeron breviscapus and exhibits free radical scavenging activity. []
  • Relevance: Though structurally different from Erigeside I, Quercetin-3-O-glucuronide's presence in Erigeron breviscapus and its free radical scavenging properties suggest potential overlapping therapeutic applications. []

Eriodictyol-7-O-glucuronide

  • Compound Description: Eriodictyol-7-O-glucuronide is found in Erigeron breviscapus and exhibits free radical scavenging properties. []
  • Relevance: Despite structural differences from Erigeside I, Eriodictyol-7-O-glucuronide's presence in Erigeron breviscapus and its free radical scavenging activity suggest potential overlapping therapeutic applications. []

1,4-di-O-Caffeoylquinic acid (1,4-di-CQA)

  • Compound Description: 1,4-di-O-Caffeoylquinic acid, identified in Erigeron breviscapus, exhibits free radical scavenging activity. []
  • Relevance: Despite structural differences from Erigeside I, 1,4-di-O-Caffeoylquinic acid is notable for its presence in Erigeron breviscapus and its shared free radical scavenging activity, suggesting potential overlapping therapeutic applications. []

3,5-di-CQA

  • Compound Description: 3,5-di-CQA, found in Erigeron breviscapus, exhibits free radical scavenging activity. []
  • Relevance: Though structurally different from Erigeside I, 3,5-di-CQA's presence in Erigeron breviscapus and its free radical scavenging properties suggest potential overlapping therapeutic applications. []

1-Malonyl-3,5-di-CQA

  • Compound Description: 1-Malonyl-3,5-di-CQA is identified in Erigeron breviscapus and exhibits free radical scavenging activity. []
  • Relevance: Despite structural differences from Erigeside I, 1-Malonyl-3,5-di-CQA's presence in Erigeron breviscapus and its free radical scavenging activity suggest potential overlapping therapeutic applications. []

Erigoster B

  • Compound Description: Erigoster B is found in Erigeron breviscapus and exhibits free radical scavenging properties. []
  • Relevance: Though structurally different from Erigeside I, Erigoster B's presence in Erigeron breviscapus and its free radical scavenging properties suggest potential overlapping therapeutic applications. []

4,5-di-CQA

  • Compound Description: 4,5-di-CQA, identified in Erigeron breviscapus, exhibits free radical scavenging activity. []
  • Relevance: Despite structural differences from Erigeside I, 4,5-di-CQA's presence in Erigeron breviscapus and its shared free radical scavenging activity, suggesting potential overlapping therapeutic applications. []

4,9-di-CDOA

  • Compound Description: 4,9-di-CDOA is found in Erigeron breviscapus and exhibits free radical scavenging properties. []
  • Relevance: Though structurally different from Erigeside I, 4,9-di-CDOA's presence in Erigeron breviscapus and its free radical scavenging properties suggest potential overlapping therapeutic applications. []

Properties

CAS Number

224824-74-2

Product Name

Erigeside I

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C20H20O11

Molecular Weight

436.4 g/mol

InChI

InChI=1S/C20H20O11/c21-11-3-1-10(7-13(11)23)2-4-16(24)29-9-15-17(25)18(26)19(27)20(31-15)30-14-8-28-6-5-12(14)22/h1-8,15,17-21,23,25-27H,9H2/b4-2+/t15-,17-,18+,19-,20-/m1/s1

InChI Key

CLFSHBHNICRSDA-ROGMSIAGSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=COC=CC3=O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=COC=CC3=O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=COC=CC3=O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.